REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cu](C#N)[C:15]#[N:16].N>CN1CCCC1=O>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([O:9][C:10]([F:13])([F:12])[F:11])=[CH:8][C:2]=1[C:15]#[N:16]
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Name
|
|
Quantity
|
15.1 g
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Type
|
reactant
|
Smiles
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BrC1=C(N)C=CC(=C1)OC(F)(F)F
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Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
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163 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for 6.5 h at 163° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature it
|
Type
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FILTRATION
|
Details
|
The resulting brown precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (150 mL)
|
Type
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DISSOLUTION
|
Details
|
dissolved in dichloromethane (350 mL)
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
WASH
|
Details
|
the filtrate was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 25:75:)
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.09 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |